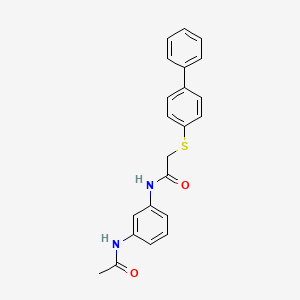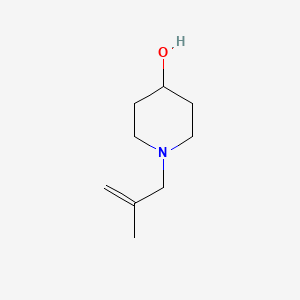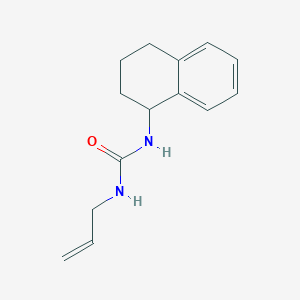
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride, also known as MMPP, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MMPP belongs to the class of piperazine derivatives, which have been found to possess various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is not fully understood. It is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to bind to dopamine receptors and inhibit the release of dopamine, which is thought to contribute to its antipsychotic effects. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been found to inhibit the release of pro-inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. In addition, 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been shown to have analgesic effects by inhibiting the activity of nociceptive neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the exact mechanism of action of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride. One area of interest is the development of more selective and potent analogs of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride that can be used in the treatment of various diseases. Another area of interest is the investigation of the long-term effects of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride on the brain and other organs, as well as its potential for drug interactions. Finally, the use of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in combination with other drugs or therapies may also be explored for its potential synergistic effects.
Métodos De Síntesis
The synthesis of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride involves the reaction of 4-methyl-1,2-phenylenediamine with methylsulfonyl chloride in the presence of a base, followed by the reaction with hydrochloric acid to obtain the hydrochloride salt of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and pain management. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to exhibit antipsychotic effects by modulating the activity of dopamine receptors in the brain. It has also been shown to possess analgesic and anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and prostaglandins. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
4-methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-13-8-9-14(17(2,15)16)12(10-13)11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCRORDMGZOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)

![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)

![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)


